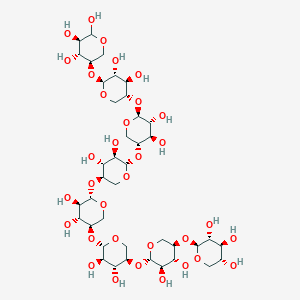
Xylooctaose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Xylooctaose can be synthesized through the hydrolysis of xylan, a major component of hemicellulose found in plant cell walls . The hydrolysis process involves the use of enzymes such as endo-xylanases and β-xylosidases, which break down xylan into xylooligosaccharides of varying lengths, including this compound .
Industrial Production Methods
Industrial production of this compound typically involves the hydrothermal pretreatment of lignocellulosic biomass, such as sugarcane bagasse and straw . This process optimizes the conditions for maximum xylooligosaccharide production, including this compound, by using a central composite rotational design in conjunction with response surface methodology .
化学反応の分析
Types of Reactions
Xylooctaose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using endo-xylanases and β-xylosidases.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can reduce this compound to its corresponding sugar alcohol.
Major Products Formed
Hydrolysis: Produces shorter xylooligosaccharides and xylose.
Oxidation: Produces oxidized derivatives of this compound.
Reduction: Produces sugar alcohols from this compound.
科学的研究の応用
Xylooctaose has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate for studying the activity of xylanases and other glycoside hydrolases.
Biology: Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria.
Medicine: Potential use in developing functional foods and nutraceuticals aimed at improving gut health.
Industry: Utilized in the production of biofuels and biochemicals from lignocellulosic biomass.
作用機序
Xylooctaose exerts its effects primarily through its prebiotic properties. It selectively stimulates the growth and activity of beneficial intestinal bacteria, such as Bifidobacterium and Lactobacillus . These bacteria ferment this compound to produce short-chain fatty acids, which have various health benefits, including improved gut health and enhanced immune function .
類似化合物との比較
Similar Compounds
Xylobiose: A disaccharide composed of two xylose units.
Xylotriose: A trisaccharide composed of three xylose units.
Xylotetraose: A tetrasaccharide composed of four xylose units.
Uniqueness of Xylooctaose
This compound is unique due to its longer chain length compared to other xylooligosaccharides, which may result in different prebiotic effects and fermentation profiles . Its ability to promote the growth of specific beneficial bacteria makes it a valuable compound for developing functional foods and nutraceuticals aimed at improving gut health .
特性
分子式 |
C40H66O33 |
|---|---|
分子量 |
1074.9 g/mol |
IUPAC名 |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C40H66O33/c41-9-1-60-34(26(51)17(9)42)68-11-3-62-36(28(53)19(11)44)70-13-5-64-38(30(55)21(13)46)72-15-7-66-40(32(57)23(15)48)73-16-8-65-39(31(56)24(16)49)71-14-6-63-37(29(54)22(14)47)69-12-4-61-35(27(52)20(12)45)67-10-2-59-33(58)25(50)18(10)43/h9-58H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30-,31-,32-,33?,34+,35+,36+,37+,38+,39+,40+/m1/s1 |
InChIキー |
COQWSOCJXGVOAE-JXZHDXSJSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@@H]5CO[C@H]([C@@H]([C@H]5O)O)O[C@@H]6CO[C@H]([C@@H]([C@H]6O)O)O[C@@H]7CO[C@H]([C@@H]([C@H]7O)O)O[C@@H]8COC([C@@H]([C@H]8O)O)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)OC6COC(C(C6O)O)OC7COC(C(C7O)O)OC8COC(C(C8O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


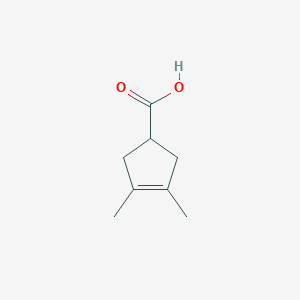

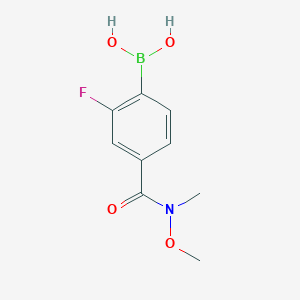
![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)
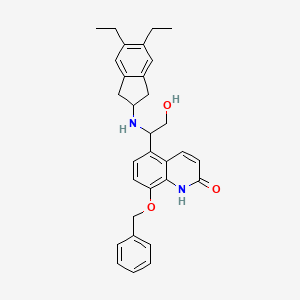

![Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate](/img/structure/B13408754.png)
![[(1E)-2-{[1,1'-biphenyl]-4-yl}ethenyl]boronic acid](/img/structure/B13408764.png)
![(2S)-2-amino-1-[(1S,5R)-2-azabicyclo[3.1.0]hexan-2-yl]-2-(3-hydroxy-1-adamantyl)ethanone;hydrochloride](/img/structure/B13408766.png)
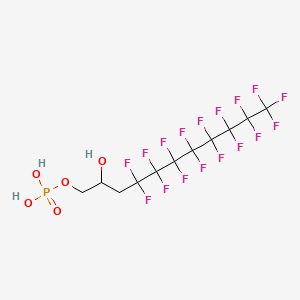
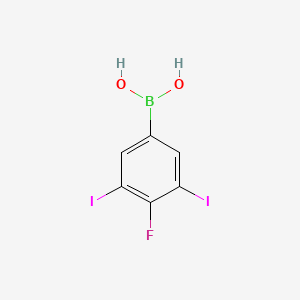
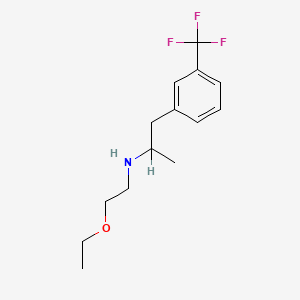
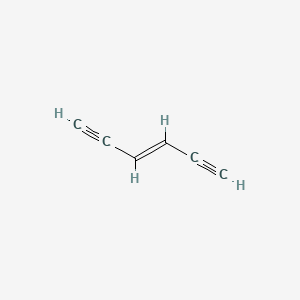
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13408805.png)
